

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-Amino-3-methoxyphenol

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Compound of Interest

Compound Name: 4-Amino-3-methoxyphenol

Cat. No.: B112844

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Amino-3-methoxyphenol**, a readily accessible building block, is emerging as a valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring an activating amino group and a methoxy group on a phenolic ring, provides a versatile platform for the synthesis of diverse molecular architectures with significant therapeutic potential. This technical guide explores the core applications of **4-Amino-3-methoxyphenol** in drug discovery, focusing on its utility in the development of enzyme inhibitors for the treatment of cancer and inflammatory diseases. We provide a comprehensive overview of its chemical properties, synthesis of bioactive derivatives, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.

Physicochemical Properties and Synthesis of 4-Amino-3-methoxyphenol

4-Amino-3-methoxyphenol is a stable, crystalline solid with the molecular formula $C_7H_9NO_2$ and a molecular weight of 139.15 g/mol ^[1] Its structure combines the key features of an aniline and a guaiacol moiety, offering multiple reactive sites for chemical modification.

Table 1: Physicochemical Properties of **4-Amino-3-methoxyphenol**

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₇ H ₉ NO ₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Melting Point | 168-170 °C | [1] |
| Appearance | Crystalline solid | |
| CAS Number | 61638-01-5 | |

A common and efficient method for the synthesis of **4-Amino-3-methoxyphenol** is through the diazotization of sulfanilic acid, followed by coupling with 3-methoxyphenol and subsequent reduction.[1]

Experimental Protocol: Synthesis of 4-Amino-3-methoxyphenol[1]

Materials:

- Sulfanilic acid
- Anhydrous sodium carbonate
- Sodium nitrite
- Hydrochloric acid
- 3-Methoxyphenol
- Sodium hydroxide
- Sodium dithionite
- Water
- Ice

Procedure:

- Dissolve sulfanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml) and cool the solution to 15 °C.
- Add a solution of sodium nitrite (18.5 g) in water (100 ml) to the mixture.
- Immediately pour the resulting mixture onto a mixture of ice (300 g) and concentrated hydrochloric acid (54 ml).
- Stir the suspension at 0 °C for 20 minutes.
- In a separate beaker, prepare a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml).
- Add the diazonium salt suspension to the cooled 3-methoxyphenol solution. A deep red solution will form.
- Stir the red solution for 1 hour, then heat it to 70 °C.
- Add sodium dithionite portion-wise until the red color is discharged.
- Upon cooling, crystals of **4-amino-3-methoxyphenol** will form.
- Filter the crystals, wash with water, and dry to yield the final product (yield: ~66%).

Applications in the Development of Enzyme Inhibitors

The 4-amino-3-methoxyphenyl scaffold has shown significant promise in the design of potent and selective enzyme inhibitors, particularly targeting lipoxygenases and kinases, which are implicated in various inflammatory diseases and cancers.

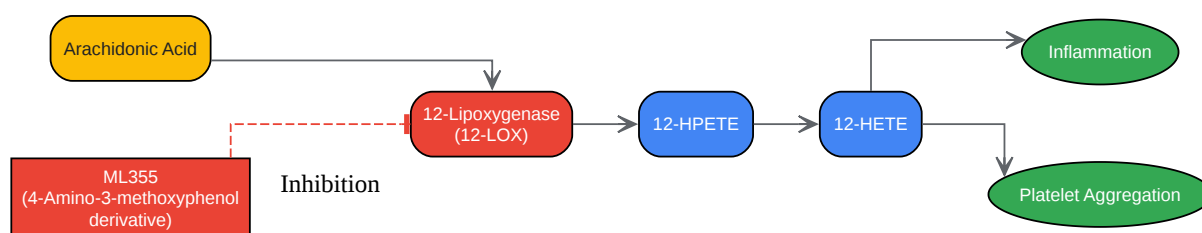
12-Lipoxygenase (12-LOX) Inhibitors for Anti-inflammatory and Anti-platelet Therapy

12-Lipoxygenase (12-LOX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory mediators.[2] Inhibition of 12-LOX is a promising strategy for the treatment of inflammatory conditions and thrombosis.[3] Derivatives of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been identified as potent 12-LOX inhibitors.[3] The "2-hydroxy-3-methoxybenzyl" moiety is directly derivable from **4-Amino-3-methoxyphenol**.

Table 2: Biological Activity of a Representative 12-LOX Inhibitor (ML355)[3]

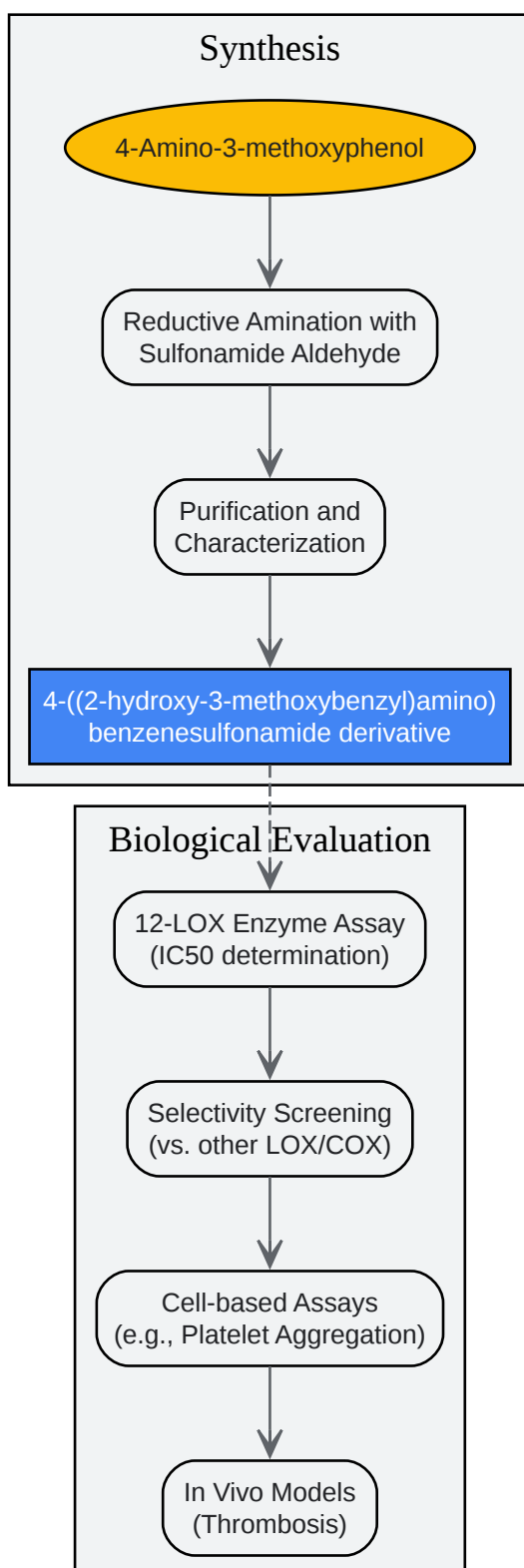
| Compound | Target | IC ₅₀ (nM) | Selectivity |
|----------|--------|-----------------------|---|
| ML355 | 12-LOX | Potent (nM range) | High selectivity over other lipoxygenases and cyclooxygenases |

Note: Specific IC₅₀ values for ML355 are not publicly available in the provided search results, but it is described as having nanomolar potency.



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Caption: The 12-LOX pathway and the inhibitory action of ML355.



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Caption: Workflow for the synthesis and evaluation of 12-LOX inhibitors.

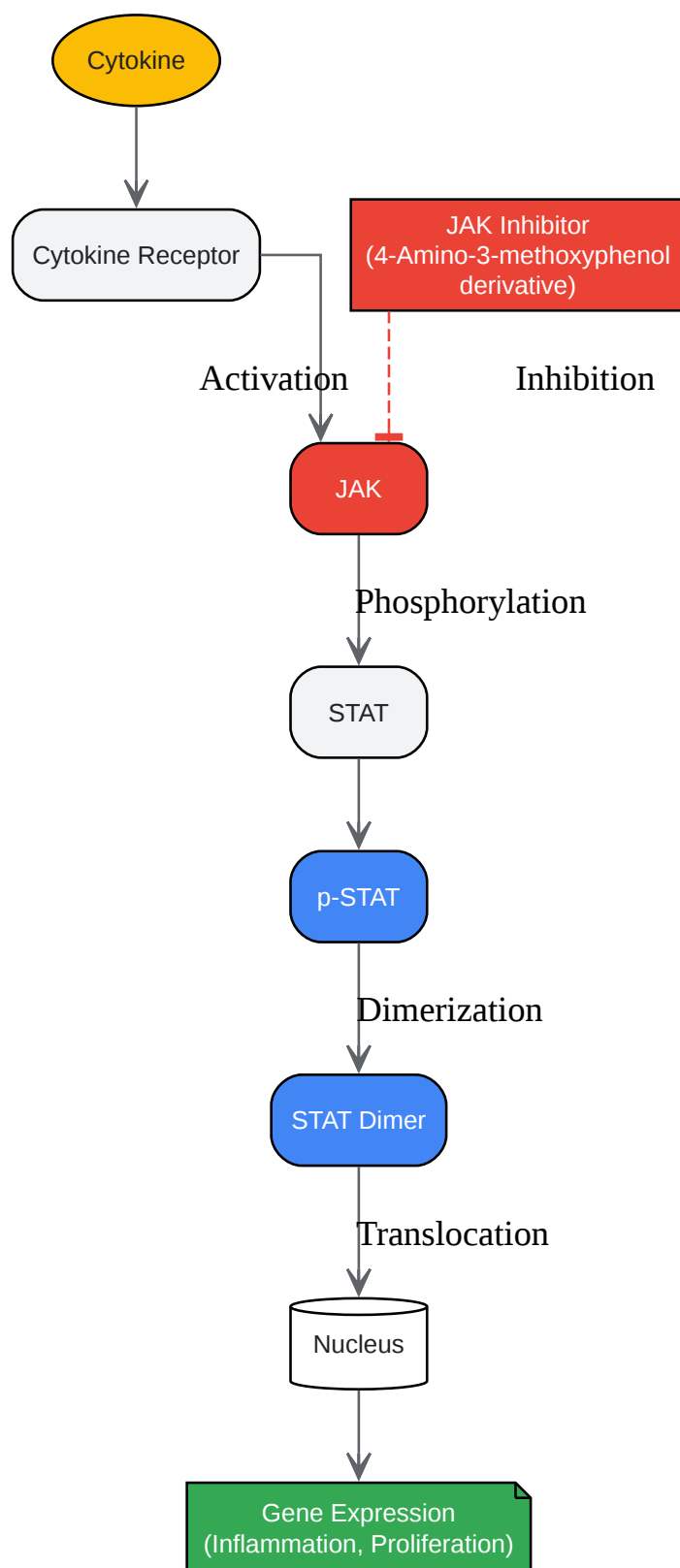
Janus Kinase (JAK) Inhibitors for Autoimmune Diseases and Cancer

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling, and their dysregulation is associated with autoimmune diseases and cancer. A potent and selective JAK1 inhibitor has been developed featuring a 3-((4-Chloro-3-methoxyphenyl)amino) moiety, highlighting the potential of **4-Amino-3-methoxyphenol** as a scaffold for JAK inhibitors.

Table 3: Biological Activity of a Representative JAK1 Inhibitor

| Compound | Target | IC ₅₀ (nM) | Selectivity |
|-------------|--------|-----------------------|--|
| Compound 28 | JAK1 | Potent (nM range) | High selectivity over other JAK family members |

Note: The specific IC₅₀ value for compound 28 is not provided in the search results, but it is described as a potent inhibitor.



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